2,3,9,10-Tetramethylpentacene
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Overview
Description
2,3,9,10-Tetramethylpentacene is an organic compound belonging to the pentacene family, characterized by its four methyl groups attached at the 2, 3, 9, and 10 positions of the pentacene backbone. This compound is notable for its unique electronic properties, making it a subject of interest in the field of organic electronics and materials science .
Preparation Methods
The synthesis of 2,3,9,10-Tetramethylpentacene typically involves the alkylation of pentacene precursors. One common method includes the use of 6,13-α-diketoprecursors, which undergo photoreactions in solutions, thin films, and crystals to yield the desired tetraalkylpentacenes . The reaction conditions often involve controlled environments to ensure the stability of the intermediate compounds and the final product. Industrial production methods may include gas-phase growth techniques due to the high vapor pressure of organic semiconductors .
Chemical Reactions Analysis
2,3,9,10-Tetramethylpentacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to the parent hydrocarbon.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the pentacene backbone.
Common reagents used in these reactions include bromine for halogenation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,9,10-Tetramethylpentacene has several applications in scientific research:
Organic Electronics: It is used in organic field-effect transistors (OFETs) due to its high charge mobility.
Materials Science: The compound’s unique electronic properties make it suitable for studying charge transport and aggregation behavior in organic semiconductors.
Photovoltaics: It is explored for use in organic solar cells due to its ability to absorb light and generate charge carriers.
Mechanism of Action
The mechanism by which 2,3,9,10-Tetramethylpentacene exerts its effects involves its interaction with light and charge carriers. The compound’s molecular structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The pathways involved include the generation of excitons upon light absorption and their subsequent dissociation into free charge carriers .
Comparison with Similar Compounds
2,3,9,10-Tetramethylpentacene can be compared with other pentacene derivatives such as:
2,3,9,10-Tetraalkylpentacenes: These compounds have alkyl chains instead of methyl groups, affecting their solubility and electronic properties.
The uniqueness of this compound lies in its balance between solubility and electronic performance, making it a versatile compound for various applications.
Properties
CAS No. |
499138-96-4 |
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Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2,3,9,10-tetramethylpentacene |
InChI |
InChI=1S/C26H22/c1-15-5-19-9-23-13-25-11-21-7-17(3)18(4)8-22(21)12-26(25)14-24(23)10-20(19)6-16(15)2/h5-14H,1-4H3 |
InChI Key |
BMULTRODJUCQMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC4=C(C=C5C=C(C(=CC5=C4)C)C)C=C3C=C2C=C1C |
Origin of Product |
United States |
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